molecular formula C19H29N3O3S B4237612 N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B4237612
M. Wt: 379.5 g/mol
InChI Key: IHRRYJGZUDEXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a piperazinyl sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the cyclohexyl group, the methyl group, and the piperazinyl sulfonyl group. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the methyl group may yield a carboxylic acid, while reduction of the benzamide core may produce an amine.

Scientific Research Applications

N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide include other benzamide derivatives with different substituents, such as:

  • N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline
  • N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenol

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-methyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-8-9-17(26(24,25)22-12-10-21(2)11-13-22)14-18(15)19(23)20-16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRRYJGZUDEXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.